molecular formula C11H10N2O B13665752 2-Amino-1-naphthamide

2-Amino-1-naphthamide

Cat. No.: B13665752
M. Wt: 186.21 g/mol
InChI Key: GNHIAZJQCWTMEG-UHFFFAOYSA-N
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Description

2-Amino-1-naphthamide is an organic compound that belongs to the class of naphthamide derivatives It is characterized by the presence of an amino group attached to the naphthalene ring, specifically at the first position, and an amide group at the second position

Preparation Methods

The synthesis of 2-Amino-1-naphthamide typically involves the reaction of 1-naphthylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Amino-1-naphthamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.

Mechanism of Action

The mechanism by which 2-Amino-1-naphthamide exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The compound binds to the active site of these enzymes, preventing the substrate from accessing the catalytic site and thus inhibiting the enzyme’s activity. Molecular docking studies have provided insights into the binding interactions and conformational changes associated with this inhibition.

Comparison with Similar Compounds

2-Amino-1-naphthamide can be compared with other naphthamide derivatives, such as:

    1,8-Naphthalimide: Known for its fluorescent properties and applications in bioimaging and sensor development.

    Naphthalene-2-carboxamide: Used in the synthesis of various organic compounds and materials.

    Naphthalene-1,5-diamine: Studied for its potential use in the development of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-aminonaphthalene-1-carboxamide

InChI

InChI=1S/C11H10N2O/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H2,13,14)

InChI Key

GNHIAZJQCWTMEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)N)N

Origin of Product

United States

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